The synthesis of boldenone undecylenate involves several steps, typically starting from dehydrotestosterone. One notable method includes the etherification reaction where absolute ethyl alcohol and triethyl orthoformate are combined with dehydrotestosterone in the presence of pyridine hydrobromide and triethylamine. This is followed by a reduction and hydrolysis reaction using sodium borohydride to yield crude boldenone, which is then refined through crystallization processes .
Another method utilizes a selective reduction process involving 1,4-androstenedione as a primary raw material. This method reduces production costs and simplifies the synthesis by altering the charging sequence of raw materials and optimizing reaction conditions .
Boldenone undecylenate has a molecular formula of and a molecular weight of approximately 452.67 g/mol. The structure features an undecylenate ester attached to the 17-beta position of boldenone, which consists of a cyclopenta[a]phenanthren skeleton with various functional groups that contribute to its anabolic properties .
The structural representation can be summarized as follows:
Boldenone undecylenate undergoes various chemical reactions typical for steroids. Its primary reaction involves hydrolysis to yield boldenone upon administration. The compound can also participate in reduction reactions that convert it into dihydroboldenone through the action of enzymes such as 5-alpha reductase .
The synthesis methods often include reactions such as etherification and reduction using metal hydrides like sodium borohydride or potassium borohydride to achieve desired transformations while maintaining high yields .
The mechanism of action for boldenone undecylenate primarily involves its role as an agonist at androgen receptors. Upon administration, it forms a depot that slowly releases into circulation where it is converted into boldenone. This compound then binds to androgen receptors in various tissues, leading to increased protein synthesis and muscle growth while exerting moderate androgenic effects .
The anabolic effects are attributed to enhanced erythropoietin production in the kidneys and increased nitrogen retention in muscle tissues. This results in improved muscle mass and strength over time .
Boldenone undecylenate exhibits distinct physical and chemical properties:
These properties indicate its stability under specific conditions while highlighting its flammability.
Boldenone undecylenate has several applications:
Boldenone undecanoate (chemically designated as 17β-undec-10-enoate ester of boldenone) emerged from systematic steroid research at Ciba in the late 1940s. Patented in 1949, boldenone (Δ1-testosterone) was structurally engineered by introducing a 1(2)-dehydrogenation into testosterone’s steroid nucleus, enhancing its anabolic-to-androgenic ratio [1]. This modification aimed to maximize protein synthesis and erythropoietic effects while minimizing virilizing properties. By the 1960s, the undecylenate ester variant was developed to prolong release kinetics, marketed for human use as Parenabol—an injectable formulation for muscle-wasting conditions and osteoporosis [1] [9]. Early clinical studies highlighted its sustained pharmacokinetic profile, with detectable plasma concentrations for 14–21 days post-intramuscular injection due to ester-driven depot effects [1].
Table 1: Key Milestones in Early Development of Boldenone Undecenoate
| Year | Development | Entity | Application Scope |
|---|---|---|---|
| 1949 | Boldenone base compound patented | Ciba | Experimental anabolic agent |
| 1960s | Boldenone undecylenate ester synthesized | Pharmaceutical companies | Human therapeutics (Parenabol) |
| 1965 | Commercial human formulation launched | Multiple manufacturers | Treatment of catabolic states |
The withdrawal of boldenone undecanoate from human medicine in the late 1970s resulted from converging factors:
The commercialization of boldenone undecanoate exemplifies intellectual property (IP) strategies in steroidal pharmaceuticals:
Table 2: Comparative Pharmacokinetic Properties of Boldenone Esters
| Ester | Carbon Chain Length | Relative Half-life* | Primary Application |
|---|---|---|---|
| Undecenoate (undecylenate) | 11 | 14 days | Veterinary (Equipoise) |
| Acetate | 2 | 1–2 days | Experimental (discontinued) |
| Propionate | 3 | 3–4 days | Human (historical) |
Appendix: Systematic Nomenclature of Boldenone Undecanoate and Analogues
Table 3: Chemical Terminology for Boldenone Undecanoate
| Designation | Name | Context |
|---|---|---|
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl undec-10-enoate | Systematic nomenclature |
| Synonyms | Boldenone undecylenate; Δ1-Testosterone 17β-undec-10-enoate; BA 29038 | Pharmacopeial/chemical literature |
| Brand Names | Parenabol (human), Equipoise, Equigan (veterinary) | Commercial products |
This structured account underscores how boldenone undecanoate’s trajectory—from human therapeutic candidate to veterinary staple—was shaped by molecular design, regulatory pressures, and strategic IP management.
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: